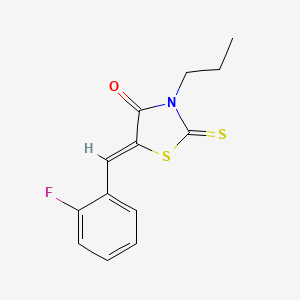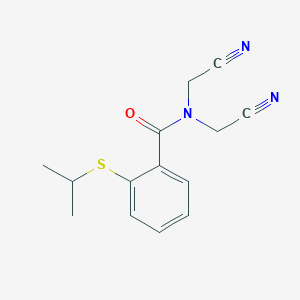![molecular formula C22H28N2O4 B4620710 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide and related compounds involves complex reactions that yield potent gastrokinetic activity. For instance, Kato et al. (1992) describe the preparation of benzamide derivatives with significant in vivo gastric emptying activity, highlighting the impact of N-4 substituents on the compound's efficacy (Kato et al., 1992). This indicates a nuanced approach to synthesizing these compounds, where specific substituents enhance biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives plays a crucial role in their chemical and pharmacological properties. Sharma et al. (2016) investigated the crystal structure of a benzamide derivative, revealing how hydrogen bonding and π-π interactions stabilize the compound's structure (Sharma et al., 2016). Such structural insights are crucial for understanding how these compounds interact at the molecular level, influencing their overall activity and potential applications.
Chemical Reactions and Properties
The chemical reactivity of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide derivatives is influenced by their functional groups and molecular structure. For example, the Bischler-Napieralski reaction is used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides, leading to products with distinct configurations, as detailed by Browne et al. (1981) (Browne et al., 1981). Such reactions are pivotal in modifying the compound's structure for specific chemical properties and activities.
Applications De Recherche Scientifique
Organic Chemistry and Synthesis
- N-Benzoyl-N'-dialkylthiourea derivatives and their complexes have been synthesized and characterized, showing potential in organic synthesis and as antifungal agents. These compounds demonstrate a broad range of chemical reactivity and biological activity, highlighting the versatility of benzamide derivatives in chemistry (Zhou Weiqun et al., 2005).
Pharmacology
- Synthesis of novel benzodifuranyl and heterocyclic compounds derived from visnaginone and khellinone, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings underscore the potential therapeutic applications of benzamide derivatives in developing new analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).
Materials Science
- Cationic diblock copolymers incorporating 2-(Dimethylamino)ethyl methacrylate (DMA) residues were developed, showing reversible pH-, salt-, and temperature-induced micellization in aqueous media. This research highlights the application of benzamide derivatives in creating smart materials with potential uses in drug delivery systems and responsive coatings (V. Bütün et al., 2001).
Chemical Biology
- Gastrokinetic activity of benzamide derivatives was investigated, demonstrating potent effects on gastric emptying. This research provides a basis for the development of new gastrokinetic agents, expanding the therapeutic applications of benzamide derivatives (S. Kato et al., 1992).
Propriétés
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16(20-14-19(26-2)8-9-21(20)27-3)23-22(25)18-6-4-17(5-7-18)15-24-10-12-28-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAWZFUGLLBPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)
![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4620657.png)
![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)

![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)

![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-cyclohexyl-2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4620704.png)
![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)
![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)